N-Boc Tobramycin
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Overview
Description
N-Boc Tobramycin is a derivative of the aminoglycoside antibiotic tobramycin, where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups. Tobramycin is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa . The Boc protection enhances the stability of the compound, making it useful in various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Tobramycin typically involves the protection of the amino groups in tobramycin using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in a mixture of water and dimethyl sulfoxide (DMSO) at room temperature, yielding penta-N-Boc tobramycin .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of high-purity reagents and solvents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc Tobramycin undergoes various chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Esterification: The hydroxyl groups in this compound can be esterified using reagents like 4-nitrobenzoic acid under Mitsunobu conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol, and hydrochloric acid in organic solvents.
Esterification: 4-nitrobenzoic acid, di-tert-butyl dicarbonate, and triethylamine.
Major Products Formed
Deprotection: Tobramycin with free amino groups.
Esterification: Ester derivatives of this compound.
Scientific Research Applications
N-Boc Tobramycin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and as a protecting group for amino groups.
Biology: Studied for its interactions with biological molecules and its potential as a drug delivery agent.
Medicine: Investigated for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Boc Tobramycin is similar to that of tobramycin. It binds to the bacterial 30S ribosomal subunit, inhibiting protein synthesis and leading to cell death . The Boc protection does not interfere with this mechanism but enhances the compound’s stability during synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Tobramycin: The parent compound, known for its antibacterial activity.
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Gentamicin: A related aminoglycoside with a broader spectrum of activity.
Uniqueness
N-Boc Tobramycin is unique due to its Boc-protected amino groups, which provide enhanced stability and make it suitable for various synthetic applications. This protection allows for selective reactions and modifications that are not possible with the unprotected tobramycin .
Properties
Molecular Formula |
C23H45N5O11 |
---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
tert-butyl N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C23H45N5O11/c1-23(2,3)39-22(34)28-6-12-11(30)5-10(26)20(35-12)37-18-8(24)4-9(25)19(17(18)33)38-21-16(32)14(27)15(31)13(7-29)36-21/h8-21,29-33H,4-7,24-27H2,1-3H3,(H,28,34)/t8-,9+,10+,11-,12+,13+,14-,15+,16+,17-,18+,19-,20+,21+/m0/s1 |
InChI Key |
LEZCDKLNLRLXIJ-YJDUPYBASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N)O |
Origin of Product |
United States |
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